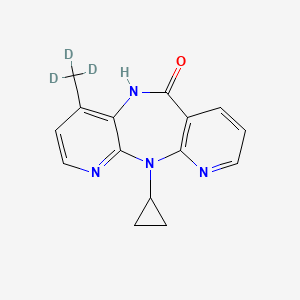

Nevirapine-d3

Descripción general

Descripción

Nevirapine-d3 is a deuterium-labeled analog of Nevirapine, a non-nucleoside inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. Nevirapine is widely used in the treatment and prevention of HIV/AIDS. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Nevirapine, providing valuable insights into its behavior in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nevirapine-d3 involves the incorporation of deuterium atoms into the Nevirapine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Nevirapine molecule are replaced with deuterium atoms under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as the preparation of deuterated intermediates, purification, and final product isolation. The use of advanced techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry ensures the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Nevirapine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoid derivatives, which are electrophilic and can react with bionucleophiles.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include Frémy’s salt and myeloperoxidase.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products:

Oxidation: Quinoid derivatives and quinone-imine intermediates.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives of this compound

Aplicaciones Científicas De Investigación

Nevirapine-d3 has a wide range of scientific research applications, including:

Chemistry: Used in studies to understand the chemical behavior and stability of Nevirapine.

Biology: Employed in metabolic studies to trace the pathways and interactions of Nevirapine in biological systems.

Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Nevirapine.

Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of Nevirapine .

Mecanismo De Acción

Nevirapine-d3, like Nevirapine, exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. The inhibition of reverse transcriptase prevents the transcription of viral RNA into DNA, thereby blocking the replication of the virus. This compound is specifically designed to study these interactions and the molecular pathways involved .

Comparación Con Compuestos Similares

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.

Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader spectrum of activity.

Uniqueness of Nevirapine-d3: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, offering insights that are not possible with non-labeled analogs .

Propiedades

IUPAC Name |

2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDJXKOVJZTUJA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733069 | |

| Record name | 11-Cyclopropyl-4-(~2~H_3_)methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051419-24-9 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051419-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051419249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Cyclopropyl-4-(~2~H_3_)methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B589130.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)